molecular formula C11H21NO3 B1320748 (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 790667-44-6

(2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No.: B1320748
CAS No.: 790667-44-6
M. Wt: 215.29 g/mol
InChI Key: RCXJVQLRZJXWNM-RKDXNWHRSA-N
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Description

(2R,4R)-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a piperidine derivative, characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

(2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate as a starting material, which undergoes various chemical reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives .

Mechanism of Action

The mechanism of action of (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXJVQLRZJXWNM-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151940
Record name (2R,4R)-4-Hydroxy-2-methylpiperidine-1-carboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790667-44-6, 152491-42-4
Record name (2R,4R)-4-Hydroxy-2-methylpiperidine-1-carboxylic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790667-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,4R)-4-Hydroxy-2-methylpiperidine-1-carboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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